molecular formula C26H25NO2 B2915534 3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole CAS No. 354146-25-1

3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole

Cat. No.: B2915534
CAS No.: 354146-25-1
M. Wt: 383.491
InChI Key: AFSINTIIPIQKRG-UHFFFAOYSA-N
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Description

3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole is a complex organic compound characterized by its indole core structure substituted with an ethyl group and two 4-methoxyphenyl groups

Preparation Methods

The synthesis of 3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the vinyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole core, allowing for further functionalization of the compound.

Scientific Research Applications

3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound’s structural similarity to natural indole derivatives makes it a useful tool in studying biological processes involving indole compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole core allows it to mimic natural indole derivatives, potentially modulating biological pathways. For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole can be compared to other indole derivatives, such as:

This compound’s unique combination of structural features and reactivity makes it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

3-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO2/c1-4-22(24-17-27-25-8-6-5-7-23(24)25)26(18-9-13-20(28-2)14-10-18)19-11-15-21(29-3)16-12-19/h5-17,27H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSINTIIPIQKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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